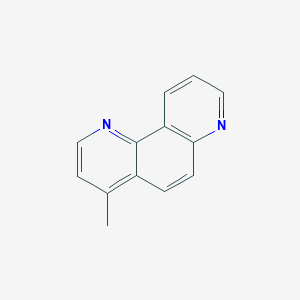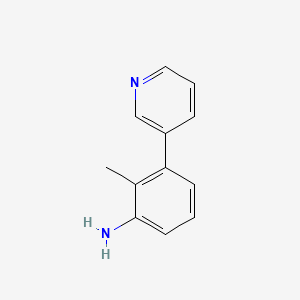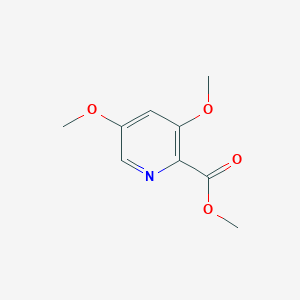![molecular formula C22H15N3O3S B13146464 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-02-6](/img/structure/B13146464.png)
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene core with a benzothiazole moiety
Méthodes De Préparation
The synthesis of 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form Schiff base ligands, which are then further reacted with anthracene derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The molecular targets include enzymes involved in DNA replication and repair, as well as cellular pathways related to oxidative stress response.
Comparaison Avec Des Composés Similaires
1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Known for its antimicrobial and local anesthetic properties.
3-(1,3-Benzothiazol-2-yl)-2-phenylindole: Used in the synthesis of biologically active derivatives.
Benzothiazole derivatives: Widely used in medicinal chemistry for their anti-cancer, anti-bacterial, and anti-inflammatory activities.
The uniqueness of this compound lies in its combined anthracene and benzothiazole structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62593-02-6 |
|---|---|
Formule moléculaire |
C22H15N3O3S |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1-amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H15N3O3S/c1-28-11-6-8-15-17(10-11)29-22(24-15)25-16-9-7-14(23)18-19(16)21(27)13-5-3-2-4-12(13)20(18)26/h2-10H,23H2,1H3,(H,24,25) |
Clé InChI |
QQSVKKFPWMGXTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


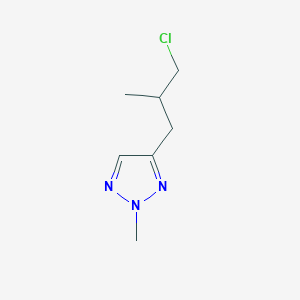
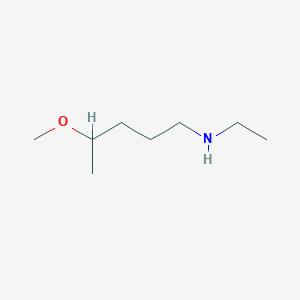
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

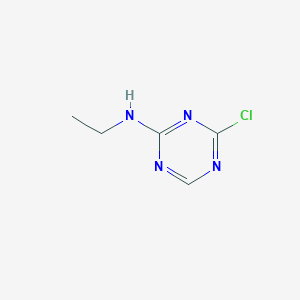




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
